molecular formula C18H16N4O3 B11094905 5-Hydroxy-3-(4-methoxyphenyl)-4-methyl-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile

5-Hydroxy-3-(4-methoxyphenyl)-4-methyl-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile

Cat. No.: B11094905
M. Wt: 336.3 g/mol
InChI Key: LSFCELFCWAUWCH-UHFFFAOYSA-N
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Description

5-Hydroxy-3-(4-methoxyphenyl)-4-methyl-7-oxo-6-azabicyclo[321]octane-1,2,2-tricarbonitrile is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-(4-methoxyphenyl)-4-methyl-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile typically involves the nitration of 6-(4-methoxyphenyl)-3-oxocyclohexane-1,1,2,2-tetracarbonitriles . The reaction conditions often include the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes, where the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-(4-methoxyphenyl)-4-methyl-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Hydroxy-3-(4-methoxyphenyl)-4-methyl-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(4-methoxyphenyl)-4-methyl-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-3-(4-methoxyphenyl)-4-methyl-7-oxo-6-azabicyclo[321]octane-1,2,2-tricarbonitrile is unique due to its specific substitution pattern and bicyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

5-hydroxy-3-(4-methoxyphenyl)-4-methyl-7-oxo-6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitrile

InChI

InChI=1S/C18H16N4O3/c1-11-14(12-3-5-13(25-2)6-4-12)17(9-20,10-21)16(8-19)7-18(11,24)22-15(16)23/h3-6,11,14,24H,7H2,1-2H3,(H,22,23)

InChI Key

LSFCELFCWAUWCH-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C2(CC1(NC2=O)O)C#N)(C#N)C#N)C3=CC=C(C=C3)OC

solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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